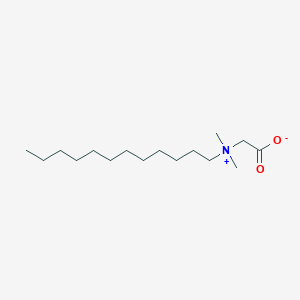

(Lauryldimethylammonio)acetate

Vue d'ensemble

Description

Il est dérivé de sources naturelles comme les betteraves à sucre et est reconnu pour sa douceur et son efficacité à réduire la tension superficielle entre les liquides et les solides . La formule chimique de la lauryldimethylbetaïne est C₁₆H₃₃NO₂, et elle est souvent utilisée comme alternative aux tensioactifs plus agressifs comme le laurylsulfate de sodium .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La lauryldimethylbetaïne est synthétisée par réaction du chlorure de lauryle avec la diméthylamine, suivie de l'addition d'acide chloroacétique. La réaction se produit généralement dans des conditions contrôlées pour assurer la formation du composé zwitterionique souhaité .

Méthodes de production industrielle

Dans les milieux industriels, la lauryldimethylbetaïne est produite en grande quantité à l'aide de réacteurs à écoulement continu. Le procédé implique un contrôle précis de la température, de la pression et des concentrations des réactifs pour atteindre des rendements et une pureté élevés . Le produit final est souvent formulé sous forme de solution aqueuse à 30% pour faciliter son utilisation dans diverses applications .

Analyse Des Réactions Chimiques

Types de réactions

La lauryldimethylbetaïne subit plusieurs types de réactions chimiques, notamment :

Réduction : Les réactions de réduction sont moins courantes, mais peuvent se produire dans des conditions spécifiques.

Substitution : Elle peut participer à des réactions de substitution, en particulier avec les composés halogénés.

Réactifs et conditions courants

Oxydation : Le peroxyde d'hydrogène ou d'autres agents oxydants sont couramment utilisés.

Substitution : Les composés halogénés comme l'acide chloroacétique sont utilisés dans le processus de synthèse.

Principaux produits formés

Oxydation : Oxyde de lauryldiméthylamine.

Substitution : Diverses bétaïnes substituées selon les réactifs utilisés.

Applications De Recherche Scientifique

Antimicrobial Applications

Research indicates that (Lauryldimethylammonio)acetate exhibits significant antimicrobial properties. It has been shown to be effective against various bacteria and fungi by disrupting microbial cell membranes due to its amphiphilic nature. This property allows it to integrate into lipid bilayers, leading to cell lysis and death.

Case Study : A study demonstrated that formulations containing this compound effectively reduced the viability of Escherichia coli and Staphylococcus aureus, highlighting its potential as a biocide in healthcare settings.

Cell Membrane Studies

The compound is also utilized in cell biology to study membrane integrity and permeability. Its interactions with biological systems can influence cellular processes by affecting protein and nucleic acid interactions.

Drug Delivery Systems

This compound's surfactant properties make it an excellent candidate for drug delivery applications. Its ability to solubilize hydrophobic drugs enhances their bioavailability and therapeutic efficacy.

Mechanism : The amphiphilic nature of the compound allows it to form micelles in aqueous solutions, encapsulating hydrophobic drugs within its core while presenting hydrophilic surfaces outward, facilitating transport across biological membranes.

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent for various assays due to its ability to form stable complexes with different analytes. Its surfactant characteristics assist in the solubilization of compounds that are otherwise insoluble in aqueous media.

Applications :

- Used in chromatography as a mobile phase modifier.

- Serves as a stabilizing agent in spectroscopic analyses.

Mécanisme D'action

Lauryldimethylbetaine exerts its effects by reducing the surface tension between liquids and solids, allowing for the effective removal of dirt and oils. It interacts with the lipid bilayers of cell membranes, facilitating the solubilization of membrane proteins and other components. The zwitterionic nature of lauryldimethylbetaine allows it to maintain a neutral charge, reducing the potential for irritation and making it suitable for sensitive applications.

Comparaison Avec Des Composés Similaires

Composés similaires

Cocamidopropyl bétaïne : Un autre tensioactif doux dérivé de l'huile de noix de coco, couramment utilisé dans les produits de soins personnels.

Oxyde de lauryldiméthylamine : Un composé apparenté utilisé dans les produits de nettoyage ménager.

Laurylsulfate de sodium : Un tensioactif plus agressif connu pour ses propriétés nettoyantes fortes, mais susceptible de provoquer des irritations.

Unicité

La lauryldimethylbetaïne se distingue par sa douceur et son efficacité à réduire la tension superficielle sans provoquer d'irritations. Sa nature zwitterionique en fait un tensioactif polyvalent et doux adapté à une large gamme d'applications.

Activité Biologique

(Lauryldimethylammonio)acetate, commonly referred to as a quaternary ammonium compound, has garnered attention in various fields due to its biological activity, particularly its antimicrobial properties. This article provides an in-depth analysis of the biological activities associated with this compound, supported by data tables and relevant research findings.

- Empirical Formula: C₁₆H₃₃NO

- CAS Number: 683-10-3

- Molecular Weight: 271.44 g/mol

- EC Number: 211-669-5

This compound exhibits its biological activity primarily through its surfactant properties, which disrupt cellular membranes of microorganisms. This disruption leads to cell lysis and death, making it effective against various bacterial strains.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The compound's effectiveness can vary based on factors such as concentration, environmental conditions, and the specific bacterial strain being tested.

Table 1: Antimicrobial Efficacy Against Common Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | Ishikawa et al. |

| Staphylococcus aureus | 16 µg/mL | Ishikawa et al. |

| Pseudomonas aeruginosa | 64 µg/mL | Ishikawa et al. |

Case Studies and Research Findings

- Study on Antibacterial Activity : A study published in the Journal of Applied Microbiology explored the antibacterial activity of various surfactants, including this compound. The results indicated that the compound exhibited significant antibacterial properties influenced by the carbon source and anaerobic conditions, particularly against E. coli .

- Toxicity and Safety Profile : Research has also focused on the safety and toxicity profiles of this compound. It has been noted that while the compound is effective as an antimicrobial agent, appropriate caution should be exercised due to potential cytotoxic effects at higher concentrations .

- Biochemical Applications : Beyond its antimicrobial properties, this compound is utilized in biochemical assays for monitoring enzyme activity in biological samples such as serum or urine. Its surfactant properties facilitate the solubilization of biomolecules, enhancing assay sensitivity and accuracy .

Propriétés

IUPAC Name |

2-[dodecyl(dimethyl)azaniumyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO2/c1-4-5-6-7-8-9-10-11-12-13-14-17(2,3)15-16(18)19/h4-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVEKCXOJTLDBFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041266, DTXSID101020488 | |

| Record name | 1-Dodecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Betaines, C12-18-alkyldimethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Dodecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

683-10-3, 85736-48-7 | |

| Record name | Lauryldimethylaminoacetic acid betaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=683-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauryldimethylbetaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000683103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lauryldimethylbetaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07631 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Dodecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Dodecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Betaines, C12-18-alkyldimethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (carboxylatomethyl)dodecyldimethylammonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Betaines, C12-18-alkyldimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYL BETAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4P927Q133 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.